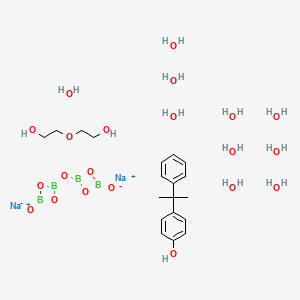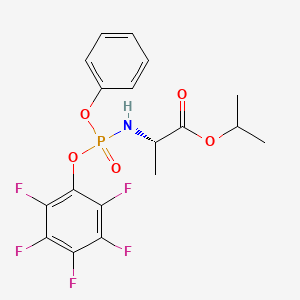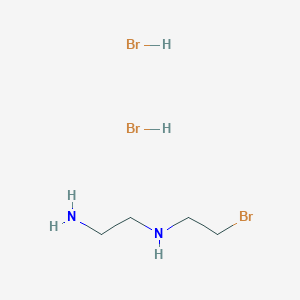
N-(2-Bromoethyl)ethylenediamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)ethylenediamine dihydrobromide is a chemical compound with the molecular formula C₄H₁₃Br₃N₂ and a molecular weight of 328.87 . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromoethyl)ethylenediamine dihydrobromide can be synthesized through the reaction of ethylenediamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Complexation Reactions: It can form complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with primary amines yield corresponding ethylenediamine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
N-(2-Bromoethyl)ethylenediamine dihydrobromide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)ethylenediamine dihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their structure and function. The compound’s bromine atom also allows it to participate in substitution reactions, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide: Similar in structure but with a different carbon chain length.
N-(2-Bromoethyl)ethane-1,2-diamine dihydrobromide: Another closely related compound with similar chemical properties.
Uniqueness
N-(2-Bromoethyl)ethylenediamine dihydrobromide is unique due to its specific combination of bromine and ethylenediamine moieties, which confer distinct reactivity and complexation properties. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrN2.2BrH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJFUSVTNWUCBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
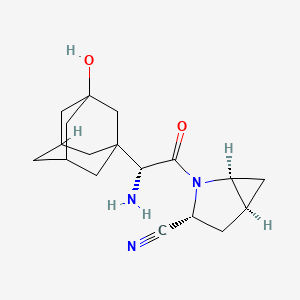

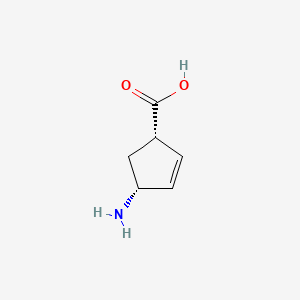
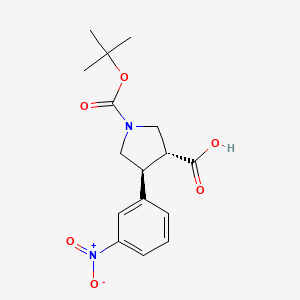

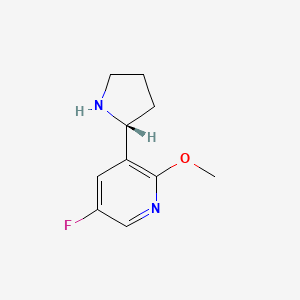
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

